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Introduction
JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-

Met receptor tyrosine kinase[1][2][3]. The c-Met pathway plays a crucial role in cell proliferation,

survival, migration, and invasion, and its dysregulation is implicated in the tumorigenesis of

various cancers[4][5]. Preclinical studies demonstrated that JNJ-38877605 exhibits anti-tumor

activity in xenograft models of prostate, non-small cell lung, and gastric cancer, as well as

glioblastoma. However, the clinical development of JNJ-38877605 was terminated due to

unexpected renal toxicity observed in a phase I human trial. This toxicity was attributed to the

formation of species-specific insoluble metabolites by aldehyde oxidase, an issue not foreseen

in initial preclinical toxicology studies using rats and dogs. Subsequent studies identified rabbits

as a more appropriate preclinical model for assessing the toxicity of this compound, as they

share a similar metabolic pathway with humans.

These application notes provide a summary of the preclinical in vivo anti-tumor activity of JNJ-
38877605 and a representative experimental protocol for evaluating its efficacy in a xenograft

mouse model.
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While specific quantitative data from the initial preclinical efficacy studies are not extensively

published, the available information indicates that JNJ-38877605 demonstrated significant

tumor growth inhibition in various xenograft models. The table below is a qualitative summary

based on literature descriptions.

Cancer Type Animal Model Efficacy Outcome Reference

Prostate Cancer Xenograft
Demonstrated anti-

tumor activity

Non-Small Cell Lung

Cancer
Xenograft

Demonstrated anti-

tumor activity

Gastric Cancer Xenograft
Demonstrated anti-

tumor activity

Glioblastoma Xenograft
Demonstrated anti-

tumor activity

Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers receptor

dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This

activation leads to the recruitment of downstream signaling molecules such as GRB2, GAB1,

and SRC. These interactions subsequently activate several intracellular signaling cascades,

including the RAS-ERK pathway, which is primarily associated with cell proliferation and

morphogenetic effects, and the PI3K-AKT pathway, which promotes cell survival. JNJ-
38877605 acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and

thereby inhibiting these downstream signaling events.
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Experimental Protocols
The following is a representative protocol for a xenograft study to evaluate the in vivo anti-

tumor efficacy of JNJ-38877605. This protocol is based on standard methodologies for similar

compounds.

Objective: To assess the anti-tumor activity of JNJ-
38877605 in a human tumor xenograft mouse model.
Materials:

Cell Line: A human cancer cell line with known c-Met activation (e.g., SNU-5 gastric cancer

cells, MKN45 gastric cancer cells, or a relevant prostate, lung, or glioblastoma cell line).

Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient

strain).

JNJ-38877605: Powder form.

Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose

(HPMC) in sterile water).

Cell Culture Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

Other Reagents: Matrigel (optional), sterile PBS, anesthetics.
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Methodology:
Cell Culture: Culture the selected human cancer cell line in appropriate media (e.g., RPMI-

1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere

with 5% CO₂.

Tumor Cell Implantation:

Harvest cells during their exponential growth phase.

Resuspend the cells in sterile PBS, optionally mixed 1:1 with Matrigel, to a final

concentration of 5 x 10⁷ cells/mL.

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of

each mouse.

Tumor Growth Monitoring and Grouping:

Monitor tumor growth by measuring the length and width with calipers twice weekly.

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

Once tumors reach an average volume of 150-200 mm³, randomize the mice into

treatment groups (e.g., n=8-10 mice per group) ensuring similar average tumor volumes

across groups.

Drug Formulation and Administration:

Prepare JNJ-38877605 fresh daily or as per its stability data.

Suspend the required amount of powder in the vehicle to achieve the desired

concentrations for oral gavage.

Administer JNJ-38877605 or vehicle control orally once daily (QD) for the duration of the

study (e.g., 21 days).

Efficacy Assessment:
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Measure tumor volumes and mouse body weights twice weekly throughout the treatment

period.

The primary endpoint is tumor growth inhibition (TGI).

The study may be terminated when tumors in the control group reach a predetermined

size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are

observed.

Pharmacodynamic Analysis (Optional):

At the end of the study, a subset of tumors from each group can be collected at a specific

time point after the final dose (e.g., 2-4 hours).

Tumor lysates can be analyzed by Western blot to assess the phosphorylation status of c-

Met and downstream effectors like AKT and ERK to confirm target engagement.

Important Considerations:
Toxicity Monitoring: Given the known species-specific renal toxicity of JNJ-38877605, careful

monitoring of animal health is crucial, even in mouse models where this specific toxicity was

not initially observed. Regular observation for any signs of distress or adverse effects is

recommended.

Dose Selection: Dose levels for efficacy studies should be based on prior pharmacokinetic

and maximum tolerated dose (MTD) studies.

Ethical Considerations: All animal experiments must be conducted in accordance with

institutional guidelines and approved by the Institutional Animal Care and Use Committee

(IACUC).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4433755/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/c-met-inhibitor-jnj-38877605
https://aacrjournals.org/clincancerres/article/21/10/2297/117328/The-c-Met-Tyrosine-Kinase-Inhibitor-JNJ-38877605
https://go.drugbank.com/drugs/DB13113
https://www.researchgate.net/figure/Metabolites-of-JNJ-38877605-in-Plasma_tbl1_273154755
https://www.benchchem.com/product/b7856064#jnj-38877605-in-vivo-experimental-protocol
https://www.benchchem.com/product/b7856064#jnj-38877605-in-vivo-experimental-protocol
https://www.benchchem.com/product/b7856064#jnj-38877605-in-vivo-experimental-protocol
https://www.benchchem.com/product/b7856064#jnj-38877605-in-vivo-experimental-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7856064?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7856064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

